molecular formula C19H30N6OS B10999273 N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10999273
M. Wt: 390.5 g/mol
InChI Key: AOBKVQUNEFEQLD-UHFFFAOYSA-N
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Description

N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound It is characterized by the presence of a thiazole ring, a tetraazole ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of nitriles with azides.

    Coupling Reactions: The thiazole and tetraazole rings are then coupled with the cyclohexyl group through nucleophilic substitution or other coupling reactions.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the tetraazole ring, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the cyclohexyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amines derived from the tetraazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazoles often exhibit antimicrobial activity. For instance, studies have shown that similar compounds demonstrate significant efficacy against various bacterial strains and fungi. The thiazole ring is known for its ability to disrupt microbial cell walls or interfere with metabolic pathways .

Anticancer Activity

Compounds containing both thiazole and tetraazole structures have been evaluated for anticancer properties. For example, studies involving related thiazole derivatives have reported promising results against breast cancer cell lines (MCF7) through mechanisms such as apoptosis induction and cell cycle arrest . Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Results indicate that it may effectively interact with proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies and Research Findings

StudyFocusFindings
PMC6661967Antimicrobial ActivityCompounds similar to thiazole derivatives showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria.
PMC7145827Anticancer EfficacyRelated compounds demonstrated effective cytotoxicity against breast cancer cell lines through apoptosis pathways.
DergiparkPharmacological InsightsHighlighted the potential of thiazole derivatives in drug design for treating infections and cancers due to their diverse biological activities.

Mechanism of Action

The mechanism of action of N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and tetraazole rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide shares similarities with other thiazole and tetraazole-containing compounds, such as:
    • **this compound analogs with different substituents.
    • Thiazole-based inhibitors: used in medicinal chemistry.

      Tetraazole-containing ligands: used in catalysis.

Uniqueness

    Structural Features: The combination of thiazole, tetraazole, and cyclohexyl groups in a single molecule is unique and contributes to its distinct chemical and biological properties.

Biological Activity

N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a tetraazole moiety, contributing to its biological activity. The molecular formula is C₁₈H₂₃N₅OS, with a molecular weight of approximately 357.48 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown effective inhibition against various fungi and bacteria. The thiazole core structure is crucial for the observed biological activity:

  • Histoplasma capsulatum : Compounds with a thiazole core have demonstrated minimum inhibitory concentrations (MIC) as low as 0.4 µM against this pathogen, indicating potent antifungal activity .
  • Staphylococcus aureus : Some derivatives have shown promising antibacterial effects with MIC values ranging from 0.5 to 5 µM depending on the substituents on the thiazole ring .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Thiazoles have been linked to selective cytotoxicity in cancer cells:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that derivatives containing the thiazole scaffold exhibit IC₅₀ values in the low micromolar range (0.5 - 5 µM), suggesting effective growth inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent Effect on Activity
Tert-butyl groupIncreases lipophilicity and potency
Cyclohexyl moietyEnhances selectivity against specific targets
Tetraazole ringContributes to increased biological activity

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of several thiazole derivatives against Histoplasma capsulatum. The results indicated that compounds with cyclohexyl substituents showed enhanced antifungal activity compared to their unsubstituted counterparts. The most active compound had an MIC of 0.4 µM .

Case Study 2: Anticancer Screening

In another investigation focusing on breast cancer cell lines (MCF-7), derivatives of thiazoles were screened for cytotoxicity. The results showed that modifications at the 5-position of the thiazole ring significantly affected the IC₅₀ values, with some compounds exhibiting IC₅₀ values as low as 0.7 µM .

Properties

Molecular Formula

C19H30N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C19H30N6OS/c1-18(2,3)15-12-27-17(22-15)7-10-20-16(26)11-19(8-5-4-6-9-19)13-25-14-21-23-24-25/h12,14H,4-11,13H2,1-3H3,(H,20,26)

InChI Key

AOBKVQUNEFEQLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CCNC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

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